molecular formula C7H7BrO2 B1267044 5-Bromo-2-methoxyphenol CAS No. 37942-01-1

5-Bromo-2-methoxyphenol

Cat. No.: B1267044
CAS No.: 37942-01-1
M. Wt: 203.03 g/mol
InChI Key: OLSJHVZRUFFIPL-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxyphenol is an organic compound with the molecular formula C7H7BrO2. It is a derivative of phenol, where the hydrogen atom at the 5th position is replaced by a bromine atom, and the hydrogen atom at the 2nd position is replaced by a methoxy group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxyphenol typically involves a three-step process:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring optimized reaction conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methoxyphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted phenols can be formed.

    Oxidation Products: Quinones and other oxidized phenolic compounds.

    Reduction Products: Dehalogenated phenols and demethylated phenols.

Scientific Research Applications

5-Bromo-2-methoxyphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, thereby affecting biochemical pathways.

Comparison with Similar Compounds

    5-Bromo-2-hydroxyanisole: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-Bromo-2-methoxyphenol: Bromine atom at the 4th position instead of the 5th position.

    2-Bromo-5-methoxyphenol: Methoxy and bromine positions are swapped.

Uniqueness: 5-Bromo-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its specific reactivity and binding characteristics make it valuable in various applications, particularly in pharmaceutical synthesis and biochemical research.

Properties

IUPAC Name

5-bromo-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSJHVZRUFFIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191383
Record name Phenol, 5-bromo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37942-01-1
Record name 5-Bromo-2-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37942-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 5-bromo-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037942011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 5-bromo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-bromo-2-methoxybenzaldehyde (100 g, 0.46 mol) in CHCl3 (250 ml) was cooled with an ice bath and 3-chloroperoxybenzoic acid (50-60% purity) (146 g, 0.51 mol) in CHCl3 (1000 ml) added. The reaction mixture was allowed to warm slowly to room temperature and stirred for 72h. The white solid was filtered off and the filtrate concentrated in vacuo. The residue was dissolved in Et2O (200 ml) and washed with 1M sodium sulphite solution (2×200 ml) then NaHCO3 [half saturated] (3×200 ml). The ether layer was washed with 10% aqueous NaOH (3×100 ml) and the combined basic extract was acidified with concentrated hydrochloric acid and extracted with Et2O (3×100 ml). The combined organic extract was dried (MgSO4) and florisil (10 g) filtered and the solvent removed under reduced pressure to give the title compound (90 g) as a pate brown solid.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-benzoyloxy-4-bromoanisole (5 g) and sodium hydroxide (3 g) in water (5 mL) and ethanol (50 mL) is heated at reflux for 1 hour 30 minutes. It is then evaporated and the residue is triturated with water (20 mL) and concentrated hydrochloric acid (10 mL) and extracted with dichloromethane (150 mL). The organic solution is washed with saturated aqueous sodium bicarbonate solution (3×25 mL), dried, and concentrated, to give 5-bromo-2-methoxyphenol (3.25 g), in the form of a white crystalline solid, m.p. 67°-68° C.
Name
2-benzoyloxy-4-bromoanisole
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of guaiacol (5.0 g, 0.04 mol) in acetonitrile (50 ml) at ambient temperature, was added trifluoroacetic anhydride (6.2 ml, 1.1 eq.). The solution was stirred for 5 min., then 1 M potassium tert-butoxide (4.0 ml, 0.1 eq.) was added slowly. The resultant mixture was stirred for 45 min. A solution of N-bromosuccinimide (7.83 g, 1.1 eq.) in acetonitrile (50 ml) was added via addition funnel slowly. The orange solution was stirred for 24 hours then the solvent was removed in rotary evaporator to give a residue which was suspended in dichloromethane (50 ml). A 6 N aqueous solution of sodium hydroxide (20 ml) was added and the organic layer was separated and discarded. The aqueous basic layer was acidified with concentrated hydrochloric acid until pH 2 was reached. Dichloromethane (50 ml) was added to extract the acidic aqueous layer. After being separated, the organic layer was washed with brine and concentrated on rotary evaporator to afford the desired product (8 g) as a redish oil in 90% yield.
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7.83 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
reactant
Reaction Step Six
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the synthetic route for producing 5-Bromo-2-methoxyphenol from guaiacol, and what is the overall yield?

A1: The synthesis of this compound from guaiacol involves a three-step process: []

    Q2: How was the structure of the synthesized this compound confirmed?

    A2: The structure of the synthesized this compound was confirmed using the following spectroscopic techniques: []

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